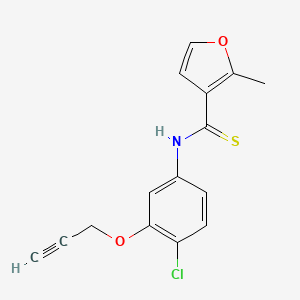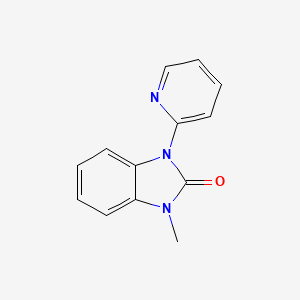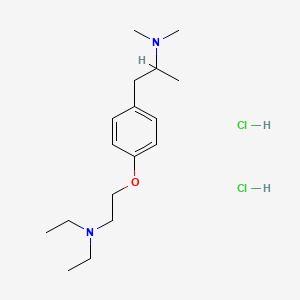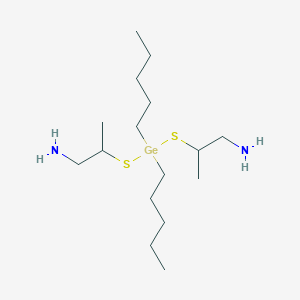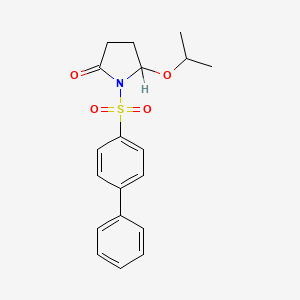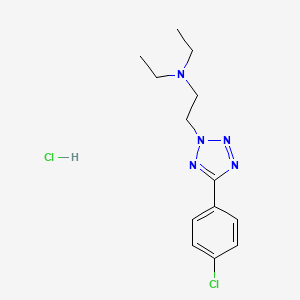
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tetrazole ring, an ethanamine group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride typically involves the reaction of 5-(4-chlorophenyl)-2H-tetrazole with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic synthetic route but is optimized for large-scale production. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-dimethyl-, monohydrochloride
- 2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrobromide
Uniqueness
2H-Tetrazole-2-ethanamine, 5-(4-chlorophenyl)-N,N-diethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
158553-51-6 |
|---|---|
Molekularformel |
C13H19Cl2N5 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClN5.ClH/c1-3-18(4-2)9-10-19-16-13(15-17-19)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI-Schlüssel |
FOFDBPZBSFJRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1N=C(N=N1)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


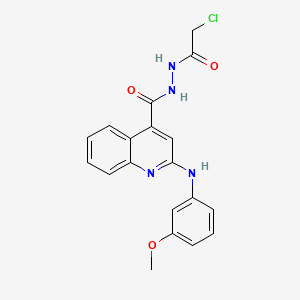

![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)

![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)

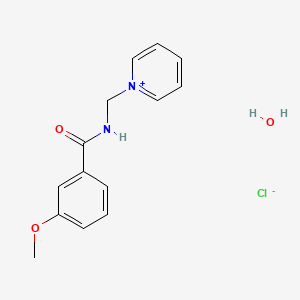
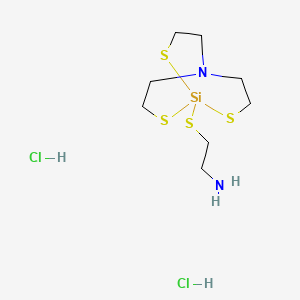
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
